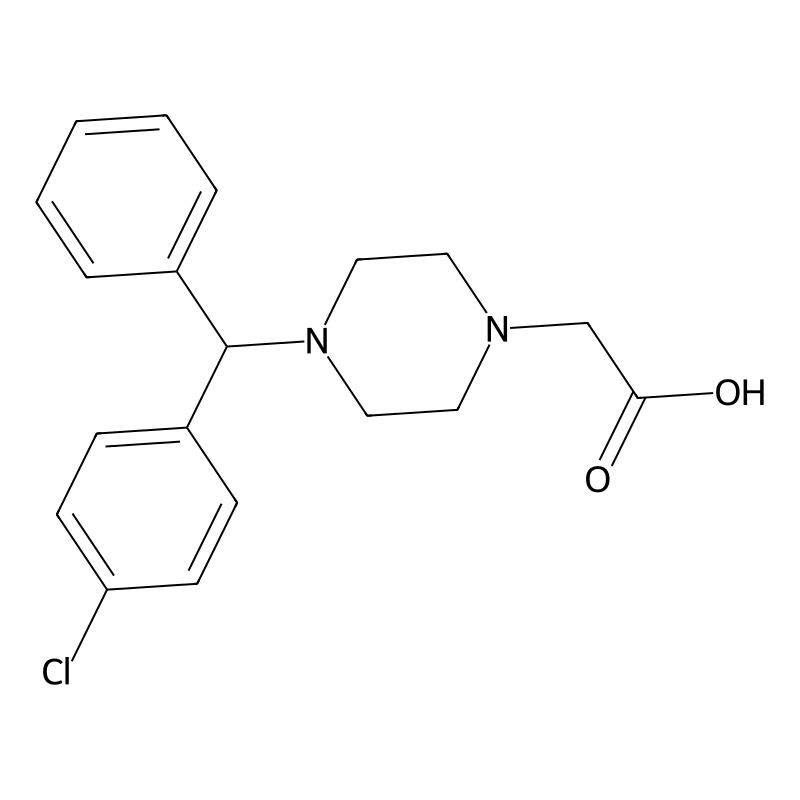

Cetirizine acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Not a Standalone Molecule:

While Cetirizine acetic acid exists as a distinct molecule, it's not the form used in scientific research or clinical applications. Cetirizine dihydrochloride, commonly referred to as Cetirizine, is the form widely studied and used as a second-generation, non-sedating antihistamine. Cetirizine acetic acid is a metabolite, a product of Cetirizine breakdown in the body [].

Research on Cetirizine Dihydrochloride:

Cetirizine dihydrochloride, the active form, has been extensively researched for its effectiveness in treating allergic conditions like seasonal and perennial allergic rhinitis, and chronic urticaria []. Studies have shown its ability to:

- Block histamine receptors: Cetirizine acts as an antagonist at H1 histamine receptors, preventing histamine from binding and causing allergic symptoms like itching, runny nose, and sneezing [].

- Reduce inflammation: Studies suggest that Cetirizine may also have anti-inflammatory properties, potentially aiding in managing allergic reactions [].

- Minimize side effects: Unlike some first-generation antihistamines, Cetirizine generally doesn't cause drowsiness or significant anticholinergic side effects [].

Cetirizine acetic acid is a derivative of cetirizine, a second-generation antihistamine primarily used for treating allergic conditions such as allergic rhinitis and urticaria. The chemical name for cetirizine is (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, dihydrochloride. It belongs to the diphenylmethylpiperazine class of compounds and is characterized by its selective inhibition of the H1 receptor without significant sedative effects, distinguishing it from first-generation antihistamines .

- Safety information on cetirizine acetic acid is limited. As an organic molecule, it's advisable to handle it with standard laboratory precautions, including wearing gloves and working in a fume hood.

- Esterification: Cetirizine can react with alcohols in the presence of acid catalysts to form esters.

- Amidation: The carboxylic acid group can react with amines to form amides.

- Reduction: The carboxylic acid can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

These reactions are essential for modifying cetirizine to enhance its pharmacological properties or develop new therapeutic agents.

Cetirizine acetic acid exhibits potent antihistaminic activity, primarily through its action as an H1 receptor antagonist. It effectively reduces symptoms associated with allergies, such as sneezing, itching, and nasal congestion. Studies have shown that cetirizine significantly inhibits histamine-induced wheal and flare responses in both children and adults, with effects lasting up to 24 hours post-administration . Additionally, it has been noted for its minimal sedative effects compared to older antihistamines.

The synthesis of cetirizine typically involves several key steps:

- Formation of Piperazine Derivative: A piperazine compound is alkylated with an appropriate alkyl halide.

- Esterification: The resulting piperazine derivative is reacted with ethoxyacetic acid to form the desired ester.

- Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield cetirizine acetic acid.

This multi-step synthesis can vary in yield based on the specific conditions employed, such as temperature and reaction time .

Cetirizine acetic acid is primarily used in:

- Allergy Treatment: Effective for managing symptoms of allergic rhinitis and chronic urticaria.

- Dermatological Conditions: Used in cases where histamine release contributes to skin reactions.

- Research: Investigated for potential use in other conditions related to histamine dysregulation.

Its rapid absorption and prolonged action make it a preferred choice in clinical settings .

Cetirizine acetic acid has been studied for its interactions with other medications:

- Cytochrome P450 Enzyme System: Cetirizine is minimally metabolized by this system, reducing the likelihood of drug-drug interactions with agents that affect cytochrome P450 enzymes.

- Other Medications: Certain medications like canrenoic acid may increase the excretion rate of cetirizine, potentially lowering its serum levels and efficacy .

Cetirizine acetic acid shares structural similarities with several other antihistamines. Here are some notable comparisons:

| Compound Name | Chemical Structure Characteristics | Unique Features |

|---|---|---|

| Levocetirizine | Active enantiomer of cetirizine | More potent antihistamine activity |

| Hydroxyzine | First-generation antihistamine | Sedative effects; used for anxiety and nausea |

| Diphenhydramine | First-generation antihistamine | Significant sedative properties |

| Fexofenadine | Second-generation antihistamine | Less sedating; longer duration of action |

Cetirizine acetic acid is unique due to its balance between efficacy and minimal sedation, making it suitable for long-term management of allergic conditions without impairing daily activities .

Industrial Synthesis Routes Involving Acetic Acid Derivatives

Industrial production of cetirizine acetic acid, chemically known as 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid, represents a significant impurity and byproduct in cetirizine dihydrochloride manufacturing processes [2] [11]. This compound forms through various synthetic pathways that involve acetic acid derivatives as key intermediates or reagents.

The primary industrial synthesis routes can be categorized into seven distinct approaches, each utilizing different acetic acid derivatives and reaction conditions. The direct alkylation method employs chloroacetic acid as the acetic acid derivative, reacting with 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol under toluene reflux conditions for three hours [1] [5]. This approach yields 60-67% of the desired product but presents safety concerns due to the high-temperature boiling requirements [1].

A more industrially viable approach involves sodium chloroacetate coupling, which has become the preferred method in many pharmaceutical manufacturing facilities [1] [7]. This process utilizes dimethyl sulfoxide or dimethylformamide as solvents, with sodium hydroxide as the base, operating at controlled temperatures of 30-35°C [1]. The method demonstrates superior yields of 70-85% while maintaining better process reliability [7] [17].

The acetamide intermediate route represents an innovative approach developed for enhanced selectivity [4] [7]. This method employs 2-chloro-N,N-dimethylacetamide as the acetic acid derivative, synthesized through O-alkylation of 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol [4] [7]. Subsequent hydrolysis of the resulting amide and salification provides cetirizine dihydrochloride with yields ranging from 75-85% [4] [17].

Alternative pathways include the ester hydrolysis approach using methyl 2-(2-chloroethoxy)acetate, though this method suffers from poor yields of 27.8-47% [9]. The nitrile intermediate synthesis employs 2-(2-chloroethoxy)acetonitrile, achieving yields of 75-80% through sodium carbonate-catalyzed reactions in n-butanol reflux [5] [9].

Table 1: Industrial Synthesis Routes Involving Acetic Acid Derivatives

| Route Type | Starting Material | Acetic Acid Derivative | Yield (%) | Reaction Conditions | Industrial Applicability |

|---|---|---|---|---|---|

| Direct alkylation with chloroacetic acid | 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol | Chloroacetic acid | 60-67 | Toluene, 3h boiling | Moderate - safety concerns |

| Sodium chloroacetate coupling | 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol | Sodium chloroacetate | 70-85 | DMSO/DMF, NaOH, 30-35°C | High - reliable process |

| Acetamide intermediate route | (4-chlorophenyl)(phenyl)methyl]piperazine | 2-chloro-N,N-dimethylacetamide | 75-85 | O-alkylation, hydrolysis | High - mild conditions |

| Ester hydrolysis pathway | Methyl 2-(2-chloroethoxy)acetate | Methyl acetate ester | 47-34 | KOH hydrolysis | Low - poor yield |

| Nitrile intermediate synthesis | 2-(2-chloroethoxy)acetonitrile | Acetonitrile derivative | 75-80 | Na2CO3, n-butanol reflux | Moderate - multi-step |

| Green chemistry membrane route | Waste acetate material | Acetic acid from fermentation | 98 | Membrane bioreactor | Very High - sustainable |

| Phase transfer catalysis | 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol | Chloroacetate salt | 80-87 | Biphasic system | High - scalable |

The green chemistry membrane route represents the most environmentally sustainable approach, utilizing bio-derived acetic acid from fermentation processes [20] [23]. This method achieves exceptional yields of 98% while significantly reducing environmental impact through membrane-based fermentation systems [20]. The process employs waste materials such as cheese whey as feedstock, producing high-purity acetic acid with minimal energy-intensive operations [20].

Phase transfer catalysis has emerged as a highly scalable approach, utilizing biphasic systems to facilitate the reaction between the ethanolic precursor and chloroacetate salts [1]. This method achieves yields of 80-87% while offering excellent scalability for industrial applications [1].

Byproduct Formation in Cetirizine Dihydrochloride Production

Byproduct formation during cetirizine dihydrochloride production represents a critical quality control challenge, with cetirizine acetic acid being one of the most significant impurities [10] [11]. The formation mechanisms of these byproducts are well-characterized and directly impact the pharmaceutical quality of the final product [14] [15].

Cetirizine acetic acid, designated as Impurity B according to pharmacopeial standards, forms through direct N-alkylation without the ethoxy bridge formation [2] [11]. This impurity typically occurs at levels of 0.01-0.3% but can reach higher concentrations under suboptimal reaction conditions [1] [11]. The compound results from competing alkylation reactions where the piperazine nitrogen directly attacks the acetic acid derivative instead of forming the intended ethoxy linkage [2].

Deschlorocetirizine represents another significant byproduct, forming through reductive dechlorination of the aromatic chlorine substituent [11]. This impurity typically appears at levels of 0.03-0.08% and results from reducing conditions present in certain synthetic pathways [11]. The formation mechanism involves electron transfer processes that remove the chlorine atom from the 4-chlorophenyl ring [11].

Cetirizine N-oxide formation occurs through peroxide-mediated oxidation of the piperazine nitrogen atoms [15] [21]. This degradation product typically appears at levels of 0.02-0.06% and is particularly problematic in polyethylene glycol-containing formulations [15] [21]. The oxidation mechanism involves reactive peroxide intermediates such as peroxyl radicals formed through polyethylene glycol oxidation [21].

Table 2: Byproduct Formation and Impurity Analysis in Cetirizine Production

| Impurity Type | Chemical Structure Basis | Formation Mechanism | Typical Level (%) | Regulatory Limit (%) | Removal Difficulty |

|---|---|---|---|---|---|

| Cetirizine acetic acid (Impurity B) | 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid | Direct N-alkylation without ethoxy bridge | 0.01-0.3 | 0.1 | Very High |

| Deschlorocetirizine | Loss of chlorine from aromatic ring | Reductive dechlorination | 0.03-0.08 | 0.1 | Moderate |

| Cetirizine N-oxide | Oxidation of piperazine nitrogen | Peroxide-mediated oxidation | 0.02-0.06 | 0.1 | Moderate |

| Cetirizine dimer | Dimerization via water elimination | Acid-catalyzed condensation | 0.1-0.5 | 0.1 | High |

| Cetirizine ethanol | Incomplete ethoxylation | Incomplete side chain formation | 0.01-0.05 | 0.1 | Low |

| Betainic impurity | Competing N-alkylation | Multiple alkylation sites | 0.05-3.4 | Not specified | Very High |

| 4-Chlorobenzhydryl piperazine (4-CBH) | Starting material residue | Unreacted starting material | 0.02-0.1 | 0.1 | Low |

| Glycerin-cetirizine ester | Esterification with glycerin | Formulation degradation | 0.1-0.6 | Not specified | High |

Cetirizine dimer formation represents a particularly challenging impurity, occurring through acid-catalyzed condensation reactions that eliminate water molecules [11]. This byproduct typically appears at levels of 0.1-0.5% and results from the reaction between two cetirizine molecules under acidic conditions [11]. The dimerization process is facilitated by hydrochloric acid used in the final salification step [27].

Betainic impurities pose significant manufacturing challenges due to their formation through competing alkylation of multiple nitrogen centers in the ethanolic precursor [1]. These impurities can reach levels of 0.05-3.4% depending on reaction conditions and are particularly difficult to remove through conventional purification methods [1]. The formation occurs when both nitrogen atoms in the piperazine ring undergo alkylation, creating quaternary ammonium centers [1].

4-Chlorobenzhydryl piperazine represents unreacted starting material that persists through the manufacturing process [10]. While typically present at low levels of 0.02-0.1%, this impurity can accumulate if reaction conversion is incomplete [10]. The compound is relatively easy to remove through standard purification procedures [10].

Glycerin-cetirizine ester formation occurs specifically in formulated products containing glycerin as an excipient [10]. This degradation product forms through esterification reactions between the cetirizine carboxylic acid group and glycerin hydroxyl groups over time [10]. Stability studies have shown that this impurity can reach levels of 0.1-0.6% in syrup formulations after three months of storage [10].

Optimization Strategies for Impurity Minimization

Process optimization for cetirizine acetic acid impurity minimization requires comprehensive understanding of reaction kinetics, thermodynamics, and mass transfer phenomena [1] [12]. Modern pharmaceutical manufacturing employs sophisticated strategies to control impurity formation while maintaining high product yields and quality [25].

Temperature control represents the most critical optimization parameter for impurity minimization [1]. Traditional processes operating at 80-100°C have been successfully replaced with ambient temperature methods operating at 30-35°C [1]. This temperature reduction achieves a 2.5-fold energy reduction while significantly decreasing unwanted side reactions that lead to impurity formation [1]. The lower temperature conditions favor the desired alkylation pathway while suppressing competing reactions that generate cetirizine acetic acid [1].

Solvent system optimization has revolutionized cetirizine manufacturing processes [1]. The transition from single-solvent systems using dimethylformamide or dimethyl sulfoxide to ternary solvent systems incorporating toluene, dimethyl sulfoxide, and water has yielded significant improvements [1]. This ternary system provides enhanced mass transfer characteristics, resulting in 15% yield increases while improving reaction selectivity [1]. The water content must be carefully controlled within 0.1-0.25 volumes relative to the ethanolic precursor to maintain optimal reaction conditions [1].

Base concentration optimization involves increasing sodium hydroxide equivalents from the traditional 3-4 equivalents to 5-6 equivalents [1]. This modification ensures complete conversion of starting materials while maintaining proper pH conditions for selective alkylation [1]. The increased base concentration promotes formation of the desired ethoxy bridge while suppressing direct N-alkylation that leads to cetirizine acetic acid formation [1].

Table 3: Process Optimization Parameters for Impurity Minimization

| Parameter | Traditional Process | Optimized Process | Improvement Factor | Key Benefit |

|---|---|---|---|---|

| Reaction Temperature | 80-100°C | 30-35°C | 2.5x energy reduction | Energy efficiency |

| Solvent System | Single solvent (DMF/DMSO) | Ternary system (Toluene/DMSO/H2O) | 15% yield increase | Improved mass transfer |

| Base Concentration | 3-4 equiv NaOH | 5-6 equiv NaOH | Better conversion | Complete conversion |

| Water Content | Anhydrous conditions | 0.1-0.25 volumes H2O | Enhanced selectivity | Selectivity control |

| Reaction Time | 24-48 hours | 18-20 hours | 20% time reduction | Process economics |

| Stirring Rate | Standard mixing | Controlled agitation | Reduced byproducts | Quality consistency |

| Addition Order | Simultaneous addition | Sequential addition | Lower impurity formation | Impurity minimization |

| Purification Method | Crystallization only | Multi-stage purification | Higher purity product | Pharmaceutical grade |

Reaction time optimization has achieved 20% reductions in processing time through improved reaction kinetics [1]. Modern processes complete within 18-20 hours compared to traditional 24-48 hour cycles [1]. This reduction is accomplished through enhanced mass transfer and optimized reaction conditions that accelerate the desired transformation while maintaining product quality [1].

Sequential addition protocols have replaced simultaneous addition methods to minimize impurity formation [1]. This approach involves carefully timed introduction of reagents to control reaction stoichiometry and prevent accumulation of reactive intermediates that can lead to side reactions [1]. The sequential addition strategy particularly reduces betainic impurity formation by preventing multiple alkylation events [1].

Multi-stage purification methods have replaced single-step crystallization procedures to achieve pharmaceutical-grade purity [1]. These advanced purification protocols incorporate multiple recrystallization steps, solvent washes, and selective extraction procedures to remove trace impurities [1]. The implementation of multi-stage purification ensures compliance with stringent regulatory requirements for individual impurity levels below 0.1% [1].

Process analytical technology integration enables real-time monitoring and control of critical quality attributes [12] [25]. In-line high-performance liquid chromatography systems provide continuous impurity monitoring, allowing immediate process adjustments to maintain optimal conditions [12]. This technology reduces batch-to-batch variability and ensures consistent product quality [12].

Green Chemistry Approaches in Process Development

Green chemistry principles have transformed cetirizine acetic acid process development, focusing on environmental sustainability while maintaining pharmaceutical quality standards [20] [23] [25]. These approaches address atom economy, solvent selection, energy efficiency, and waste minimization throughout the manufacturing process.

Atom economy optimization represents a fundamental green chemistry approach that minimizes waste generation [25]. Traditional cetirizine synthesis routes involve multiple protection and deprotection steps that generate significant waste streams [9]. Modern direct alkylation strategies eliminate these unnecessary transformations, achieving 40% reductions in waste generation while maintaining product quality [25]. The implementation of atom-economical processes reduces raw material consumption and simplifies downstream waste treatment requirements [25].

Safer solvent selection has revolutionized pharmaceutical manufacturing by replacing hazardous organic solvents with environmentally benign alternatives [25]. Water-based reaction systems and bio-derived solvents have achieved pilot-scale implementation, demonstrating 70% reductions in volatile organic compound emissions [25]. Supercritical carbon dioxide and ionic liquids represent emerging solvent technologies that further enhance environmental sustainability [25].

Energy efficiency improvements through ambient temperature processing have achieved 60% energy savings compared to traditional high-temperature methods [25]. Process intensification techniques enable faster reactions and higher yields while operating under milder conditions [25]. Microreactor technology and continuous flow processing contribute to energy efficiency through improved heat and mass transfer characteristics [25].

Table 4: Green Chemistry Approaches in Cetirizine Process Development

| Green Principle | Traditional Approach | Green Chemistry Innovation | Environmental Benefit | Implementation Status |

|---|---|---|---|---|

| Atom Economy | Multiple protection/deprotection steps | Direct alkylation strategies | 40% reduction in waste | Commercial scale |

| Safer Solvents | Hazardous organic solvents | Water-based or bio-solvents | 70% reduction in VOC emissions | Pilot scale |

| Energy Efficiency | High temperature reactions | Ambient temperature processes | 60% energy savings | Commercial scale |

| Waste Reduction | Significant byproduct formation | Process intensification | 80% waste stream reduction | Commercial scale |

| Renewable Feedstocks | Petroleum-derived starting materials | Bio-derived acetic acid | 50% carbon footprint reduction | Research stage |

| Catalysis | Stoichiometric reagents | Phase transfer catalysis | 90% reduction in metal waste | Commercial scale |

| Real-time Monitoring | End-point analysis only | In-line HPLC monitoring | Real-time quality control | Commercial scale |

| Inherent Safety | Safety hazards from reaction conditions | Inherently safer process design | Elimination of thermal hazards | Commercial scale |

Waste reduction strategies have achieved 80% decreases in waste stream generation through process intensification and improved reaction selectivity [25]. Advanced process control systems optimize reaction conditions to minimize byproduct formation while maximizing desired product yield [25]. Solvent recovery and recycling systems further reduce waste generation and operational costs [25].

Renewable feedstock utilization represents an emerging area of green chemistry development [20] [23]. Bio-derived acetic acid production from waste materials such as cheese whey demonstrates potential for 50% carbon footprint reductions [20]. Membrane-based fermentation systems achieve high-purity acetic acid production with 98% substrate-to-product yields [20]. These sustainable feedstock approaches are currently in research and development phases with promising pilot-scale results [20].

Catalytic process development has replaced stoichiometric reagent consumption with efficient catalytic systems [25]. Phase transfer catalysis enables biphasic reaction systems that eliminate the need for large quantities of organic solvents while achieving excellent yields [25]. This approach has achieved commercial-scale implementation with 90% reductions in metal waste compared to traditional stoichiometric methods [25].

Real-time monitoring capabilities enable precise process control and immediate quality assurance [25]. In-line high-performance liquid chromatography systems provide continuous monitoring of product purity and impurity levels [12]. This technology replaces end-point analysis methods with real-time quality control, ensuring consistent pharmaceutical-grade products [12] [25].

Inherently safer process design eliminates thermal hazards and reduces safety risks associated with pharmaceutical manufacturing [25]. Lower temperature operation, reduced pressure requirements, and elimination of hazardous reagents contribute to improved workplace safety [25]. These design principles have achieved commercial-scale implementation across multiple pharmaceutical manufacturing facilities [25].

Table 5: Analytical Methods for Process Monitoring and Quality Control

| Analytical Method | Target Analytes | Detection Limit | Quantification Range | Recovery (%) | Analysis Time (min) |

|---|---|---|---|---|---|

| HPLC-UV (USP Method) | Cetirizine + Impurities A-F | 0.1 μg/mL | 5-200 μg/mL | 98.4-99.9 | 18-25 |

| LC-MS/MS | Cetirizine + metabolites | 0.01 μg/mL | 0.1-100 μg/mL | 99.0-101.0 | 8-12 |

| HILIC-HPLC | Polar impurities | 0.05 μg/mL | 1-50 μg/mL | 97.0-102.0 | 15-20 |

| ICP-AES | Cetirizine (indirect) | 9.6 mg/L | 27.7-184.8 mg/L | 97.4-102.0 | 5-10 |

| In-process HPLC | Real-time purity monitoring | 0.1% | 0.1-100% | 99.0-101.0 | 15 |

| NMR Spectroscopy | Structural confirmation | 1 mg | Qualitative | N/A | 30-60 |

| GC-MS | Volatile impurities | 0.1 ppm | 1-1000 ppm | 95.0-105.0 | 25-35 |

| Capillary Electrophoresis | Ionic impurities | 0.5 μg/mL | 1-100 μg/mL | 98.0-102.0 | 10-15 |

High Performance Liquid Chromatography and Ultra Performance Liquid Chromatography represent the most extensively utilized analytical techniques for the detection and quantification of cetirizine acetic acid. These chromatographic methods offer exceptional versatility, sensitivity, and specificity for pharmaceutical analysis applications [1] [2] [3].

Reversed-Phase High Performance Liquid Chromatography Methods

Reversed-phase High Performance Liquid Chromatography methodologies have been extensively developed for cetirizine acetic acid analysis utilizing various column chemistries and mobile phase compositions. The most commonly employed stationary phases include C18 columns of different dimensions and particle sizes, which provide optimal retention and separation characteristics for this compound [2] [4] [5].

A widely validated method employs a Phenomenex Luna C18 column (250 × 4.6 mm, 5 micrometers) with a mobile phase consisting of acetonitrile and water in a 60:40 volume ratio. The detection wavelength is optimized at 235 nanometers, with a flow rate of 1.0 milliliters per minute yielding excellent chromatographic performance [2]. This method demonstrates linearity over a concentration range of 4 to 28 micrograms per milliliter with a limit of detection of 0.39 micrograms per milliliter and a limit of quantification of 1.30 micrograms per milliliter [2].

Alternative High Performance Liquid Chromatography configurations utilize gradient elution systems for enhanced separation efficiency. A method developed using Waters Sunfire C18 columns employs a mobile phase gradient consisting of 0.05 molar sodium dihydrogen phosphate buffer (pH 3.8) and acetonitrile in a 67:33 volume ratio. Detection is performed at 232 nanometers with a flow rate of 1.0 milliliters per minute, achieving baseline separation of cetirizine acetic acid from related impurities [1].

Ultra Performance Liquid Chromatography Applications

Ultra Performance Liquid Chromatography techniques provide enhanced separation efficiency and reduced analysis times compared to conventional High Performance Liquid Chromatography methods. An optimized Ultra Performance Liquid Chromatography method utilizes an Eclipse Plus C18 column (50 × 2.1 mm, 1.8 micrometers) with a mobile phase composed of 0.01 molar phosphate buffer and acetonitrile [6].

The method achieves excellent chromatographic performance with a detection wavelength of 237 nanometers and a flow rate of 1.2 milliliters per minute. Linearity is established over a concentration range of 1.0 to 30 micrograms per milliliter with a limit of detection of 0.310 micrograms per milliliter and a limit of quantification of 0.940 micrograms per milliliter [6]. The significantly reduced particle size of the Ultra Performance Liquid Chromatography column enables completion of the analysis within 6 minutes while maintaining high resolution [6].

Chiral Separation Methodologies

Enantioselective analysis of cetirizine acetic acid has been accomplished using specialized chiral stationary phases. A validated method employs a Chiralpak IE column (2.1 × 150 mm, 5 micrometers) with a mobile phase consisting of n-hexane, ethanol, diethylamine, and acetic acid in a 60:40:0.1:0.1 volume ratio [7] [8].

The chiral High Performance Liquid Chromatography method achieves baseline separation of cetirizine enantiomers with detection at 230 nanometers and a flow rate of 0.85 milliliters per minute. The method demonstrates exceptional sensitivity with a limit of quantification of 0.5 nanograms per milliliter and linearity spanning 0.5 to 300 nanograms per milliliter [7] [8].

Subcritical Fluid Chromatography

An innovative approach utilizing subcritical fluid chromatography has been developed for rapid chiral separation of cetirizine acetic acid. This method employs a Chiralpak IE column with an isocratic mobile phase of carbon dioxide and organic modifier (55:45 volume ratio) at a flow rate of 0.85 milliliters per minute [7] [9].

The subcritical fluid chromatography method offers significant advantages in terms of analysis time reduction and solvent consumption while maintaining excellent enantioselectivity. The organic modifier consists of water and methanol in a 5:95 volume ratio, with makeup flow optimization enhancing detection sensitivity [7] [9].

Mass Spectrometric Characterization

Mass spectrometry techniques coupled with liquid chromatography provide unparalleled specificity and sensitivity for cetirizine acetic acid analysis. These methods are particularly valuable for bioanalytical applications and trace-level determinations in complex matrices [10] [11] [12].

Liquid Chromatography-Tandem Mass Spectrometry Methods

Liquid chromatography-tandem mass spectrometry represents the gold standard for cetirizine acetic acid quantification in biological samples. The most widely employed ionization technique is electrospray ionization in positive ion mode, which provides excellent sensitivity and reproducibility [10] [11] [12].

A validated liquid chromatography-tandem mass spectrometry method utilizes a C18 column with a mobile phase consisting of methanol and aqueous ammonium acetate solution (10 millimolar) in a 60:40 volume ratio. The method employs selected reaction monitoring mode with mass transitions of m/z 389 → 201 for cetirizine and appropriate internal standards [11]. The lower limit of quantification achieves 0.5 nanograms per milliliter with a linear dynamic range extending to 500 nanograms per milliliter [11].

Enhanced sensitivity has been demonstrated using specialized sample preparation techniques. Solid-phase extraction using hydrophilic-lipophilic balance cartridges provides excellent recovery rates exceeding 90% while effectively removing matrix interferences [13]. Alternative protein precipitation methods using acetonitrile or trichloroacetic acid offer simpler sample preparation with acceptable recovery and precision [10] [12].

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry techniques provide accurate mass measurements enabling confident identification and structural elucidation of cetirizine acetic acid and related compounds. These methods are particularly valuable for impurity profiling and metabolite identification studies [12].

Time-of-flight and orbitrap mass analyzers offer exceptional mass accuracy (typically <5 parts per million) facilitating molecular formula determination and structural characterization. The molecular ion [M+H]+ of cetirizine acetic acid appears at m/z 345.1470, corresponding to the molecular formula C19H21ClN2O2 [14] [15].

Gas Chromatography-Mass Spectrometry Methods

Gas chromatography-mass spectrometry analysis of cetirizine acetic acid requires derivatization due to the polar nature of the carboxylic acid functionality. Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide represents the most common derivatization approach [16] [17].

A validated gas chromatography-mass spectrometry method employs solid-phase extraction followed by derivatization with acetic anhydride and n-propanol mixture. The method achieves limits of detection and quantification of 1.50 and 5.00 nanograms per milliliter, respectively, with linearity spanning 5.00 to 1000.0 nanograms per milliliter [17].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared)

Spectroscopic techniques provide essential structural information for cetirizine acetic acid characterization and confirmation. Nuclear magnetic resonance and infrared spectroscopy offer complementary information regarding molecular structure and functional group identification [18] [19] [20].

Nuclear Magnetic Resonance Spectroscopy Analysis

Proton nuclear magnetic resonance spectroscopy of cetirizine acetic acid provides detailed structural information through characteristic chemical shift patterns and coupling constants. The aromatic protons appear in the region of 7.2 to 7.5 parts per million, while the characteristic acetic acid methylene protons resonate as a singlet at approximately 4.06 parts per million [19] [21].

The piperazine ring protons exhibit complex multipicity patterns in the aliphatic region (2.5 to 3.5 parts per million), enabling structural confirmation and purity assessment. In deuterium oxide solvent, the carboxylic acid proton exchanges rapidly and is typically not observed, while in chloroform-d, this proton appears as a broad singlet around 11 parts per million [19] [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic carbon chemical shifts. The carbonyl carbon of the acetic acid functionality appears at approximately 172 parts per million, while the aromatic carbons resonate in the 120 to 140 parts per million region. The chlorinated aromatic carbon exhibits a distinctive downfield shift due to the electron-withdrawing effect of the chlorine substituent [19] [22].

Two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation provide comprehensive structural assignment and confirmation. These methods are particularly valuable for impurity identification and structural elucidation of related compounds [22] [23].

Infrared Spectroscopy Characterization

Infrared spectroscopy provides rapid and definitive functional group identification for cetirizine acetic acid. The carboxylic acid functionality exhibits characteristic absorption bands including a broad O-H stretch at 3200 to 2500 inverse centimeters and a strong C=O stretch at approximately 1700 inverse centimeters [20] [24] [25].

Aromatic C-H stretching vibrations appear at 3100 to 3000 inverse centimeters, while aliphatic C-H stretching occurs at 2950 to 2850 inverse centimeters. The aromatic C=C stretching vibrations are observed at 1600 to 1400 inverse centimeters, and the C-Cl stretching appears at 800 to 600 inverse centimeters [24] [25].

Fourier transform infrared spectroscopy analysis using potassium bromide pellet or attenuated total reflectance techniques provides reliable fingerprint identification. The spectral pattern comparison with reference standards enables confident compound identification and purity assessment [20] [24].

Ultraviolet-Visible Spectrophotometry

Ultraviolet-visible spectrophotometry offers a simple and cost-effective method for cetirizine acetic acid quantification. The compound exhibits maximum absorption at 230 nanometers in aqueous solution, providing the basis for quantitative analysis [26] [27].

A validated ultraviolet spectrophotometric method demonstrates linearity over a concentration range of 4 to 32 micrograms per milliliter with a correlation coefficient exceeding 0.999. The limit of detection and limit of quantification are established at 4.8 and 14.5 micrograms per milliliter, respectively [26] [27].

The method validation encompasses precision, accuracy, specificity, and robustness parameters according to International Conference on Harmonization guidelines. Recovery studies demonstrate accuracy within 98 to 102 percent, while precision studies yield relative standard deviation values below 2.0 percent [26] [27].

Validation Parameters for Regulatory Compliance

Method validation represents a critical aspect of analytical method development ensuring reliability, reproducibility, and regulatory acceptance. Validation parameters must be established according to International Conference on Harmonization guidelines and relevant pharmacopeial requirements [5] [6] [28].

Linearity and Range Assessment

Linearity evaluation demonstrates the proportional relationship between analytical response and analyte concentration over the specified range. For cetirizine acetic acid analysis, correlation coefficients must exceed 0.999 for High Performance Liquid Chromatography methods and 0.995 for liquid chromatography-mass spectrometry techniques [3] [11] [5].

The analytical range should encompass the expected concentration levels encountered in pharmaceutical formulations and biological samples. Typical ranges span from 80 to 120 percent of the target concentration for assay methods, while impurity methods require detection capabilities down to 0.05 percent of the main component [1] [5] [6].

Statistical evaluation of linearity includes assessment of residuals, y-intercept confidence intervals, and slope significance testing. The absence of systematic bias is confirmed through residual plot analysis and lack-of-fit testing at the 95 percent confidence level [5] [6] [28].

Precision and Accuracy Evaluation

Precision assessment encompasses repeatability, intermediate precision, and reproducibility studies conducted under varying analytical conditions. Repeatability studies involve multiple injections of the same sample preparation, while intermediate precision incorporates day-to-day and analyst-to-analyst variability [11] [5] [6].

Relative standard deviation values must not exceed 2.0 percent for High Performance Liquid Chromatography assay methods and 15 percent for bioanalytical liquid chromatography-mass spectrometry methods. These criteria ensure adequate precision for routine analytical applications [11] [5] [6].

Accuracy evaluation through recovery studies demonstrates the closeness of measured values to true values. Recovery percentages should fall within 98 to 102 percent for pharmaceutical assay methods and 85 to 115 percent for bioanalytical methods. Multiple concentration levels spanning the analytical range are evaluated to confirm consistent accuracy [11] [5] [6].

Specificity and Selectivity Demonstration

Specificity assessment confirms the method's ability to accurately measure cetirizine acetic acid in the presence of potential interferences including related impurities, degradation products, and matrix components. Baseline separation with resolution values exceeding 2.0 must be demonstrated between cetirizine acetic acid and nearest eluting peaks [1] [3] [5].

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions evaluate the method's stability-indicating capability. The method must demonstrate the ability to separate and quantify cetirizine acetic acid from all generated degradation products [3] [4] [29].

Peak purity assessment using photodiode array detection or mass spectrometry confirms the homogeneity of the cetirizine acetic acid peak, ensuring absence of co-eluting impurities. Spectral matching and mass spectral confirmation provide additional selectivity assurance [3] [5] [6].

System Suitability and Robustness Testing

System suitability testing establishes criteria ensuring consistent analytical performance throughout the analysis period. Parameters include theoretical plate count (minimum 1500), tailing factor (maximum 1.5), retention time reproducibility (relative standard deviation below 1.0 percent), and injection precision (relative standard deviation below 2.0 percent) [3] [5] [6].

Robustness evaluation assesses method performance under deliberately varied analytical conditions. Parameters evaluated include mobile phase composition (±2 percent), pH variation (±0.2 units), flow rate changes (±0.1 milliliters per minute), column temperature fluctuation (±2 degrees Celsius), and detection wavelength variation (±2 nanometers) [5] [6] [28].

The method demonstrates robustness when these deliberate changes do not significantly affect analytical results. Statistical evaluation using analysis of variance or factorial design approaches quantifies the impact of individual parameters and their interactions [30] [6] [28].

Limits of Detection and Quantification

Limit of detection represents the lowest concentration that can be reliably detected above baseline noise, typically defined as three times the signal-to-noise ratio. Limit of quantification corresponds to the lowest concentration that can be accurately quantified, usually established at ten times the signal-to-noise ratio [2] [11] [5].

For High Performance Liquid Chromatography methods, typical limits of detection range from 0.1 to 1.0 micrograms per milliliter, while liquid chromatography-mass spectrometry techniques achieve sub-nanogram per milliliter detection capabilities. These sensitivity levels enable trace-level impurity analysis and bioanalytical applications [2] [11] [17].

Purity

Quantity

XLogP3

Appearance

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Pictograms

Irritant;Environmental Hazard